(S)-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hcl
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Overview
Description
(S)-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a chloropyridine ring and a trifluoroethylamine group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloropyridine and trifluoroacetaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloropyridine ring allows for substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various amines.
Scientific Research Applications
(S)-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridine: A simpler analog with similar reactivity but lacking the trifluoroethylamine group.
2,2,2-Trifluoroethylamine: Another related compound that shares the trifluoroethylamine moiety.
Uniqueness
(S)-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to the combination of the chloropyridine ring and trifluoroethylamine group. This unique structure imparts specific reactivity and properties that are valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C7H7Cl2F3N2 |
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Molecular Weight |
247.04 g/mol |
IUPAC Name |
(1S)-1-(4-chloropyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-4-1-2-13-5(3-4)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1 |
InChI Key |
ZXNKAVOJCQBRRA-RGMNGODLSA-N |
Isomeric SMILES |
C1=CN=C(C=C1Cl)[C@@H](C(F)(F)F)N.Cl |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(C(F)(F)F)N.Cl |
Origin of Product |
United States |
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